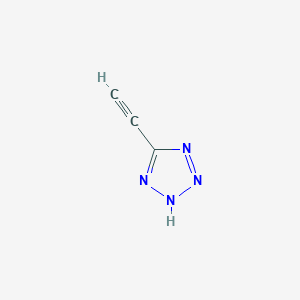

5-Ethynyl-1H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethynyl-1H-tetrazole is a chemical compound with the CAS Number: 237736-02-6 and a molecular weight of 94.08 . It has a linear formula of C3H2N4 . The compound is off-white in solid form .

Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, such as 5-Ethynyl-1H-tetrazole, can be achieved through one-pot multi-component condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide . This process can yield considerable product yields .Molecular Structure Analysis

The InChI code for 5-Ethynyl-1H-tetrazole is 1S/C3H2N4/c1-2-3-4-6-7-5-3/h1H, (H,4,5,6,7) . This indicates that the compound consists of 3 carbon atoms, 2 hydrogen atoms, and 4 nitrogen atoms .Physical And Chemical Properties Analysis

5-Ethynyl-1H-tetrazole is an off-white solid . The compound has a molecular weight of 94.08 .Aplicaciones Científicas De Investigación

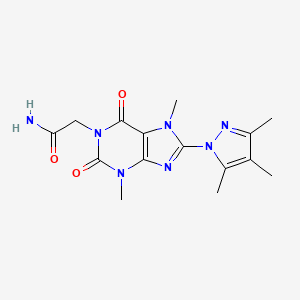

Pharmacokinetics and Biological Studies

5-substituted 1H-tetrazole derivatives, such as 5-Ethynyl-1H-tetrazole, have been used in the study of pharmacokinetics properties . These derivatives have been synthesized through one-pot multi-component condensation reactions . They have been screened for their in-vitro cytotoxic activity against cancer cell lines and antimicrobial activity against bacteria and fungi . They also exhibit great antioxidant properties .

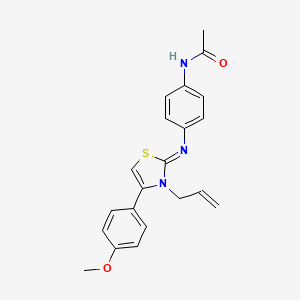

Drug Design and Medicinal Chemistry

Tetrazoles, including 5-Ethynyl-1H-tetrazole, have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . They are resistant to many biological metabolic degradation pathways, which gives them an advantage over carboxylic moieties . Several leading compounds have been synthesized and tested for pharmaceutical purposes .

Corrosion Inhibition

5-Phenyl-1H-tetrazole, a compound similar to 5-Ethynyl-1H-tetrazole, has been used as a non-toxic compound for the sustainable protection of copper alloys . It has shown comparable inhibition efficiencies to the most used and toxic 1H-Benzotriazole .

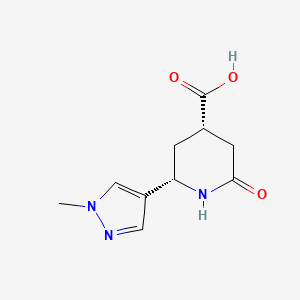

Synthesis of Oxacyclic Building Blocks

1-Phenyl-1H-tetrazole-5-thiol, a compound related to 5-Ethynyl-1H-tetrazole, has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .

Preparation of Polymer Chelates

5-ethynyl-2H-tetrazole has been used in the electrochemical preparation of chelates on the surface of iron, cobalt, and nickel . This results in a colored polymer film at low current density .

[3+2] Cycloaddition of Nitriles and Sodium Azide

A silica supported sulfuric acid catalyzed [3+2] cycloaddition of nitriles and sodium azide to form 5-substituted 1H-tetrazoles, such as 5-ethynyl-2H-tetrazole, has been described . This protocol can provide a series of 5-substituted 1H-tetrazoles using silica sulfuric acid from nitriles and sodium azide in DMF in 72%–95% yield .

Safety and Hazards

Propiedades

IUPAC Name |

5-ethynyl-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4/c1-2-3-4-6-7-5-3/h1H,(H,4,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIWVWLGMJTSMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NNN=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,2-dimethylindol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2798589.png)

![2-((4-chlorobenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798590.png)

![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2798592.png)

![2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]-N-phenylacetamide](/img/structure/B2798594.png)

![9-benzyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2798595.png)